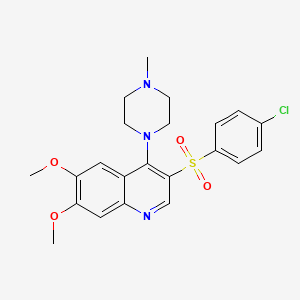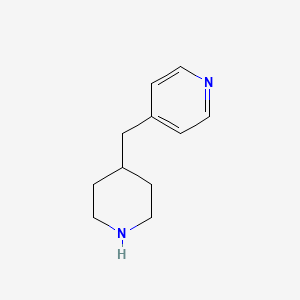
(1s,3r)-3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3r)-3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a chloromethyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r)-3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a chloromethylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1s,3r)-3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclobutane ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
(1s,3r)-3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1s,3r)-3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1S,3R)-1-chloro-3-methylcyclohexane: This compound has a similar structure but with a cyclohexane ring instead of a cyclobutane ring.
3-Chloro-2-methyl-1-propene: Another similar compound used in various industrial applications.
Uniqueness
(1s,3r)-3-(Chloromethyl)-3-methylcyclobutan-1-amine hydrochloride, trans is unique due to its specific stereochemistry and the presence of both a chloromethyl and a methyl group on the cyclobutane ring
特性
IUPAC Name |
3-(chloromethyl)-3-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-6(4-7)2-5(8)3-6;/h5H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJKLIVESIFCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2689368.png)

![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)

![N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B2689377.png)
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2689378.png)

![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2689382.png)
